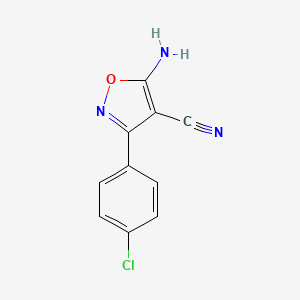

5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

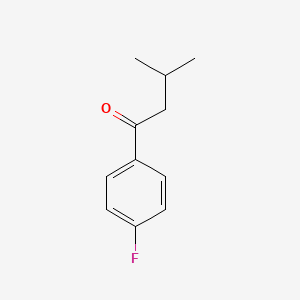

The compound of interest, 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the amino group, the chlorophenyl group, and the carbonitrile group suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

While the specific synthesis of 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile is not detailed in the provided papers, similar compounds have been synthesized using various techniques. For instance, a related compound, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, was synthesized using the Gewald synthesis technique, which involves the reaction of ketones with malononitrile and sulfur in the presence of a mild base . This method could potentially be adapted for the synthesis of the compound by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, revealing that it crystallized in the orthorhombic space group with specific unit cell parameters . Similarly, the crystal structure of 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile was determined, showing two independent molecules in the unit cell and highlighting the influence of intermolecular hydrogen bonding on the molecular conformation . These studies provide a foundation for understanding the structural characteristics of 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile.

Chemical Reactions Analysis

The chemical reactivity of isoxazole derivatives can be inferred from studies on similar compounds. For instance, Schiff bases were synthesized from an intermediate thiophene carbonitrile compound, indicating that the amino group can participate in condensation reactions to form new chemical entities . Additionally, the presence of the carbonitrile group could allow for further functionalization through nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be quite diverse. Theoretical calculations, such as density functional theory (DFT), have been used to predict the electronic properties, molecular orbitals, and electrostatic potential maps of related compounds . These studies suggest that compounds like 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile could exhibit interesting optical and electronic properties, potentially making them suitable for applications in materials science, such as nonlinear optical (NLO) materials . The hydrogen bonding capabilities, as seen in other structurally similar compounds, could also influence the solubility and crystal packing of the compound .

科学研究应用

Synthesis and Chemical Properties

5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds, highlighting its importance in synthetic organic chemistry. It is utilized in building blocks for the development of biologically significant heterocyclic compounds through one-pot multicomponent reactions. These applications underscore its versatility and utility in advancing synthetic methodologies and accessing a wide range of chemical scaffolds (H. Patel, 2017).

Anticancer Research

A notable application of derivatives of 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile is in the field of anticancer research. Ultrasound-promoted synthesis of novel derivatives has been investigated for their in-vitro anticancer activities against various human tumor cell lines. These compounds have shown promise in this area, indicating potential for development into therapeutic agents. The study also involved docking studies to understand the binding modes of these compounds, providing insights into their mechanism of action and optimizing their anticancer activity (S. Tiwari et al., 2016).

Antifungal Activity

Research has also explored the antifungal potential of novel polyheterocyclic compounds containing 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile. These studies aim to develop new antifungal agents that can address the growing concern of fungal infections and resistance to existing treatments. The synthesis of these compounds and their subsequent screening for antifungal activity is a crucial step towards discovering new therapeutic options (M. Ibrahim et al., 2008).

Corrosion Inhibition

In addition to its applications in drug development, derivatives of 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile have been investigated for their potential as corrosion inhibitors. This research is particularly relevant in the field of materials science, where the prevention of metal corrosion is of paramount importance for extending the lifespan and maintaining the integrity of metal structures. The efficacy of these compounds as corrosion inhibitors has been demonstrated through various studies, making them valuable in industrial applications (M. Yadav et al., 2016).

安全和危害

未来方向

The future directions for research on 5-Amino-3-(4-chlorophenyl)isoxazole and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad range of biological activities exhibited by isoxazole-containing compounds , there is potential for the development of new therapeutic agents based on this scaffold.

属性

IUPAC Name |

5-amino-3-(4-chlorophenyl)-1,2-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O/c11-7-3-1-6(2-4-7)9-8(5-12)10(13)15-14-9/h1-4H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNSFCUTJTVKSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2C#N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)

![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)

![7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B1342445.png)

![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1342454.png)